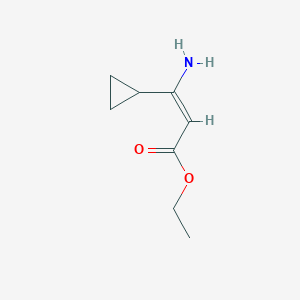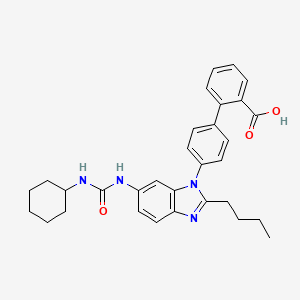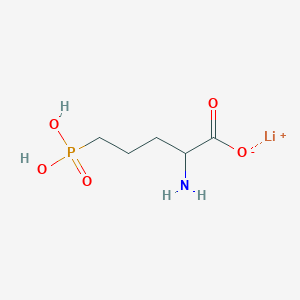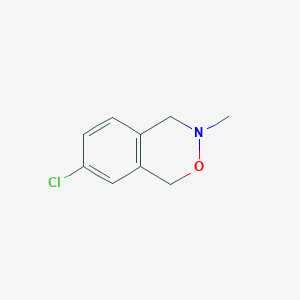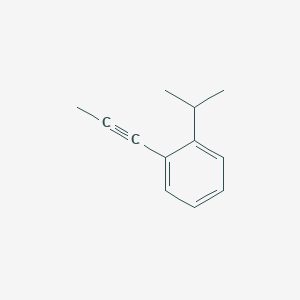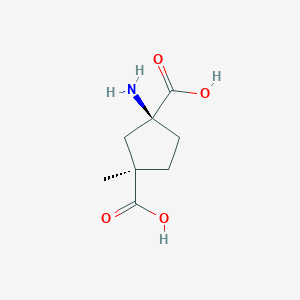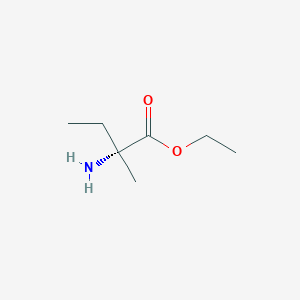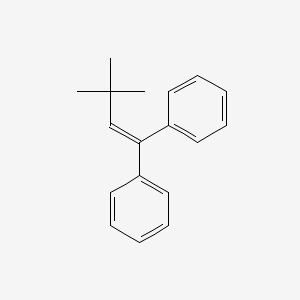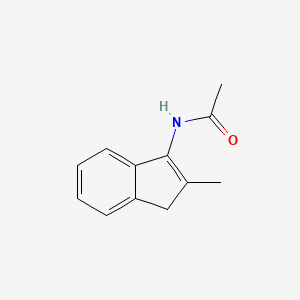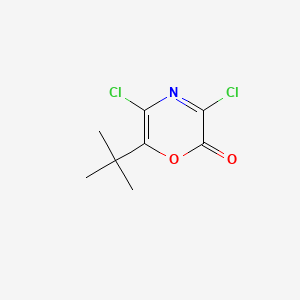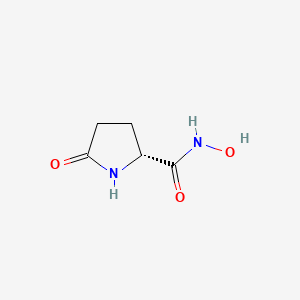![molecular formula C17H21IN2SSe B13816785 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide CAS No. 33609-19-7](/img/structure/B13816785.png)
3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound contains selenium and iodine atoms, which contribute to its distinctive chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide typically involves multi-step organic reactions. The process begins with the preparation of the benzoselenazole core, followed by the introduction of the thiazolidine moiety and the final iodination step. Common reagents used in these reactions include selenium dioxide, ethylamine, and iodine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing, distillation, and crystallization are employed to isolate and purify the final product. The use of advanced analytical methods, such as high-performance liquid chromatography, ensures the quality control of the compound.
化学反応の分析
Types of Reactions
3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide involves its interaction with molecular targets such as enzymes and cellular receptors. The selenium atom plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved include oxidative stress modulation and inhibition of specific enzymatic activities.
類似化合物との比較
Similar Compounds
- 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzothiazolium iodide
- 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoxazolium iodide
Uniqueness
The presence of selenium in 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide distinguishes it from similar compounds containing sulfur or oxygen. This unique element imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
33609-19-7 |
|---|---|
分子式 |
C17H21IN2SSe |
分子量 |
491.3 g/mol |
IUPAC名 |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzoselenazol-3-ium-2-yl)prop-2-enylidene]-1,3-thiazolidine;iodide |
InChI |
InChI=1S/C17H21N2SSe.HI/c1-3-18-12-13-20-16(18)10-7-11-17-19(4-2)14-8-5-6-9-15(14)21-17;/h5-11H,3-4,12-13H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
VRVUZOUVSBQDFR-UHFFFAOYSA-M |
異性体SMILES |
CCN\1CCS/C1=C\C=C\C2=[N+](C3=CC=CC=C3[Se]2)CC.[I-] |
正規SMILES |
CCN1CCSC1=CC=CC2=[N+](C3=CC=CC=C3[Se]2)CC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13816704.png)
![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)
